Scientific Field: Optoelectronics
Summary of Application: Diphenylamine (DPA) and its derivatives have found special interest among researchers due to their adjustable optoelectronic properties.
Methods of Application: The most advantageous solution in optoelectronics design strategies is a “donor–acceptor” (D-A) or “push–pull” structural motif in organic semiconductors, due to the ability to control the band gap width.
Results or Outcomes: The functional groups can affect the energy levels of materials, influencing the color of the light emitted.
Scientific Field: Soil and Landscape Ecology
Summary of Application: Diphenylamine method is used for DNA detection into soils and clay minerals.
Methods of Application: The developed method, based on the use of diphenylamine with colorimetric detection at 600 nm, was compared to the traditional method (absorption at 260 nm).
Results or Outcomes: The results highlight the independence of the method in terms of organic matter content or soil type, as well as its simplicity and low cost.
Scientific Field: Agriculture
Summary of Application: Diphenylamine is employed as harvest scald inhibitor for apples indoor drench treatments due to its antioxidant property.
Scientific Field: Industrial Manufacturing
Summary of Application: Alkyl derivatives of diphenylamine are used as anti-ozonants in the rubber manufacturing.
Summary of Application: Diphenylamine is used as a stabilizer for plastics.
Scientific Field: Pharmacology
Summary of Application: DPA derivatives are claimed for several important biological activities which include anti-microbial, analgesic, anti-inflammatory, anti-convulsant and anti-cancer activities.
Diphenylamine is an organic compound with the formula C₁₂H₁₁N and a molecular weight of 169.23 g/mol. It appears as a light tan to brown solid with a pleasant odor and is known for its stability under normal conditions, although it can discolor in light. This compound is primarily used in various industrial applications, particularly as an antioxidant in rubber and as a dye precursor. Diphenylamine is also recognized by its CAS Registry Number, 122-39-4, and its IUPAC name is N-phenylbenzenamine .
The mechanism of action of diphenylamine depends on its specific application. Here are two main examples:
Several methods exist for synthesizing diphenylamine:
Diphenylamine finds applications across various industries:
Research on diphenylamine has highlighted its interactions with other chemicals:
Diphenylamine shares similarities with several compounds but possesses unique characteristics that distinguish it:
Compound Name | Formula | Key Differences |
---|---|---|
Aniline | C₆H₅NH₂ | Simple amine; lacks the additional phenyl group. |
Naphthylamine | C₁₁H₉N | Contains naphthalene structure; different reactivity. |
Triphenylamine | C₁₈H₁₅N | Contains three phenyl groups; higher molecular weight. |
Diphenylamine's unique structure allows it to function effectively as both an antioxidant and a dye precursor, setting it apart from these similar compounds while also sharing some reactivity patterns .
Acute Toxic;Health Hazard;Environmental Hazard